Cas no 1251844-44-6 (Methyl 2-(Difluoromethyl)Isonicotinate)

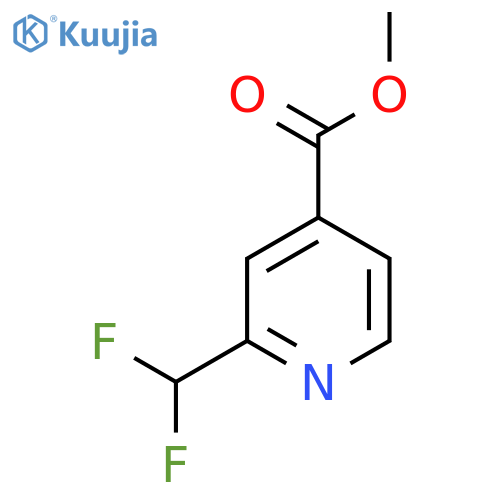

1251844-44-6 structure

商品名:Methyl 2-(Difluoromethyl)Isonicotinate

CAS番号:1251844-44-6

MF:C8H7F2NO2

メガワット:187.143489122391

MDL:MFCD22690248

CID:2358067

PubChem ID:59536559

Methyl 2-(Difluoromethyl)Isonicotinate 化学的及び物理的性質

名前と識別子

-

- methyl 2-(difluoromethyl)pyridine-4-carboxylate

- Methyl 2-(Difluoromethyl)Isonicotinate

- DTXSID90732328

- AS-38994

- BAC84444

- SCHEMBL580680

- AKOS023601033

- MFCD22690248

- CS-0443403

- 4-Pyridinecarboxylic acid, 2-(difluoromethyl)-, methyl ester

- METHYL2-(DIFLUOROMETHYL)ISONICOTINATE

- Methyl 2-(difluoroMethyl)

- 1251844-44-6

- TQU0371

- DB-091652

- CHEMBL5209115

-

- MDL: MFCD22690248

- インチ: 1S/C8H7F2NO2/c1-13-8(12)5-2-3-11-6(4-5)7(9)10/h2-4,7H,1H3

- InChIKey: FDVNQZVPNUJODO-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(C(=O)OC)C=CN=1)F

計算された属性

- せいみつぶんしりょう: 187.04448479g/mol

- どういたいしつりょう: 187.04448479g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 39.2Ų

Methyl 2-(Difluoromethyl)Isonicotinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M222000-10mg |

Methyl 2-(Difluoromethyl)Isonicotinate |

1251844-44-6 | 10mg |

$ 50.00 | 2022-06-04 | ||

| TRC | M222000-50mg |

Methyl 2-(Difluoromethyl)Isonicotinate |

1251844-44-6 | 50mg |

$ 160.00 | 2022-06-04 | ||

| eNovation Chemicals LLC | Y0979127-5g |

Methyl 2-(difluoroMethyl)isonicotinate |

1251844-44-6 | 95% | 5g |

$1700 | 2024-08-02 | |

| TRC | M222000-100mg |

Methyl 2-(Difluoromethyl)Isonicotinate |

1251844-44-6 | 100mg |

$ 250.00 | 2022-06-04 | ||

| Matrix Scientific | 188207-1g |

Methyl 2-(difluoromethyl)pyridine-4-carboxylate |

1251844-44-6 | 1g |

$616.00 | 2023-09-07 | ||

| Matrix Scientific | 188207-5g |

Methyl 2-(difluoromethyl)pyridine-4-carboxylate |

1251844-44-6 | 5g |

$1800.00 | 2023-09-07 | ||

| Aaron | AR000O02-100mg |

4-Pyridinecarboxylic acid, 2-(difluoromethyl)-, methyl ester |

1251844-44-6 | 98% | 100mg |

$118.00 | 2025-01-20 | |

| Aaron | AR000O02-250mg |

4-Pyridinecarboxylic acid, 2-(difluoromethyl)-, methyl ester |

1251844-44-6 | 98% | 250mg |

$192.00 | 2025-01-20 | |

| A2B Chem LLC | AA30006-100mg |

Methyl 2-(difluoromethyl)isonicotinate |

1251844-44-6 | 95% | 100mg |

$237.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1514070-1g |

Methyl 2-(difluoromethyl)isonicotinate |

1251844-44-6 | 98% | 1g |

¥5006.00 | 2024-08-09 |

Methyl 2-(Difluoromethyl)Isonicotinate 関連文献

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

1251844-44-6 (Methyl 2-(Difluoromethyl)Isonicotinate) 関連製品

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1251844-44-6)Methyl 2-(Difluoromethyl)Isonicotinate

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):194.0/327.0/880.0